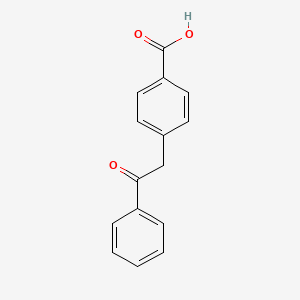

4-(2-Oxo-2-phenylethyl)benzoic acid

Description

4-(2-Oxo-2-phenylethyl)benzoic acid (CAS 346623-13-0) is a benzoic acid derivative with a ketone-substituted phenylethyl group at the para position. Its molecular formula is C₁₅H₁₂O₃, with a molecular weight of 240.26 g/mol and a purity of ≥97% . The compound features a benzoic acid backbone linked to a 2-oxo-2-phenylethyl group, making it structurally distinct among aryl ketone-containing carboxylic acids. It is primarily used in pharmaceutical research and organic synthesis due to its reactive ketone and carboxylic acid functionalities .

Properties

IUPAC Name |

4-phenacylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-14(12-4-2-1-3-5-12)10-11-6-8-13(9-7-11)15(17)18/h1-9H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPSKWZULNRWJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645371 | |

| Record name | 4-(2-Oxo-2-phenylethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346623-13-0 | |

| Record name | 4-(2-Oxo-2-phenylethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Oxo-2-phenylethyl)benzoic acid can be synthesized through several methods. One common synthetic route involves the reaction of ethanone, 1-phenyl-2-[4-(trifluoromethyl)phenyl] with potassium hydroxide in ethanol . The reaction conditions typically include heating under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally involves similar reaction conditions as those used in laboratory settings, with optimizations for scale-up and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxo-2-phenylethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products Formed

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

4-(2-Oxo-2-phenylethyl)benzoic acid has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Oxo-2-phenylethyl)benzoic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or binding to receptor sites, leading to various biological effects.

Comparison with Similar Compounds

Structural Isomers and Positional Variants

2-(2-Oxo-2-phenylethyl)benzoic Acid (CAS 2881-31-4):

This positional isomer has the 2-oxo-2-phenylethyl group at the ortho position of the benzoic acid ring. The para substitution in the target compound may confer higher stability and distinct reactivity due to reduced steric hindrance compared to the ortho isomer .4-(2-Methoxy-2-oxoethyl)benzoic Acid (CAS 22744-12-3):

Replacing the phenyl group with a methoxy moiety reduces hydrophobicity. The similarity score (0.98) indicates comparable molecular geometry, but the methoxy group alters electronic properties, affecting interactions in biological systems .

Functional Group Modifications

Heterocyclic Substitutions

- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic Acid (CAS 60875-16-3): This compound features a pyrazolinone ring instead of the phenylethyl group. It exhibits notable hypoglycemic activity, surpassing tolbutamide in reducing glycemia .

- Azetidinone Derivatives (e.g., SS3): Compounds like 4-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl) benzoic acid incorporate a β-lactam (azetidinone) ring.

Azo-Linked Derivatives

- 2-Hydroxy-4-substituted-3-(benzothiazolyl-azo)benzoic Acids: These azo dyes, synthesized via diazotization and coupling reactions, are used in analytical chemistry and dyeing applications. The azo group (-N=N-) introduces conjugation, enhancing UV-vis absorption properties, unlike the non-conjugated ketone in 4-(2-oxo-2-phenylethyl)benzoic acid .

Pharmacologically Active Analogues

- D77 (HIV-1 Integrase Inhibitor): The compound 4-[(5-bromo-4-{[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzoic acid (D77) shares a 2-oxo-2-phenylethyl group but incorporates a thiazolidinone ring. D77 demonstrates superior anti-HIV activity due to its dual interaction with integrase and LEDGF/p75 .

- 4-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic Acid (CAS 314741-98-5): This coumarin-linked derivative has enhanced fluorescence properties, making it suitable for imaging studies.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

*Predicted using fragment-based methods.

Biological Activity

4-(2-Oxo-2-phenylethyl)benzoic acid, also known as 2-(2-oxo-2-phenylethyl)benzoic acid, is an organic compound with the chemical formula C₁₅H₁₀O₄. This compound features a benzoic acid moiety combined with a ketone and a phenyl ethyl side chain, which may confer distinct biological activities. Recent studies have indicated its potential applications in medicinal chemistry, particularly in enzyme inhibition and anti-inflammatory properties.

Chemical Structure and Properties

The unique structure of this compound is characterized by:

- Benzoic Acid Backbone : Provides the carboxylic acid functionality.

- Ketone Group : Contributes to its reactivity and potential binding interactions.

- Phenyl Ethyl Side Chain : May influence pharmacokinetic properties and biological activity.

Table 1: Structural Features of Related Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Benzoic Acid | Simple aromatic carboxylic acid | Basic structure; lacks ketone functionality |

| Salicylic Acid | Contains hydroxyl group | Exhibits anti-inflammatory properties |

| 4-Chlorobenzoic Acid | Chlorine substituent on benzene ring | Used in synthesis of pharmaceuticals |

| 3-(2-Oxo-2-phenylethylthio)benzoic Acid | Contains sulfur atom | May exhibit different biological activities due to sulfur |

Enzyme Inhibition

Research indicates that this compound exhibits significant potential as an enzyme inhibitor , particularly targeting dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors are relevant in diabetes management, as they play a crucial role in glucose metabolism by prolonging the action of incretin hormones, which help to regulate blood sugar levels.

Anti-inflammatory and Analgesic Properties

The compound has also been studied for its anti-inflammatory and analgesic properties. Preliminary findings suggest that it may mitigate inflammation through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies and Research Findings

-

DPP-4 Inhibition Study :

- A study demonstrated that this compound effectively inhibited DPP-4 activity in vitro, showing promise for further development as a therapeutic agent for type 2 diabetes management. The IC50 value was found to be competitive with existing DPP-4 inhibitors .

-

Anti-inflammatory Activity :

- In a controlled animal study, administration of the compound resulted in reduced paw edema in rats subjected to carrageenan-induced inflammation, suggesting its efficacy in reducing acute inflammatory responses .

- Mechanism of Action :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.